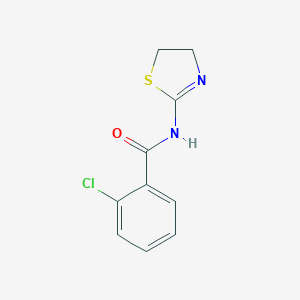
2-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide, also known as CTK7A, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide is not fully understood. However, it has been suggested that its antitumor activity is due to its ability to induce cell cycle arrest and apoptosis by activating the p53 pathway. 2-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide has also been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. Furthermore, it has been suggested that 2-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide may exert its neuroprotective effects by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects
2-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 2-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, it has been shown to reduce oxidative stress and inflammation, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide in lab experiments is its potential therapeutic applications in various diseases. Its antitumor, anti-inflammatory, and neuroprotective effects make it a promising candidate for further research. However, one of the limitations of using 2-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the research on 2-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide. One direction is to further investigate its mechanism of action and identify its molecular targets. This can provide insights into its potential therapeutic applications and help in the development of more effective drugs. Another direction is to optimize the synthesis method of 2-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide to improve its bioavailability and pharmacokinetics. Furthermore, more studies are needed to evaluate the safety and efficacy of 2-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide in vivo and in clinical trials. Overall, the research on 2-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide has the potential to contribute to the development of new drugs for the treatment of various diseases.
Synthesemethoden
2-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide can be synthesized through a series of chemical reactions. The synthesis starts with the reaction of 2-chlorobenzoyl chloride with 2-aminothiazole to form 2-chloro-N-(2-thiazolyl)benzamide. This intermediate is then treated with sodium borohydride to reduce the nitro group to an amino group, resulting in the formation of 2-amino-N-(2-thiazolyl)benzamide. Finally, the compound is chlorinated with thionyl chloride to produce 2-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide has been studied for its potential therapeutic applications in various diseases. It has been found to exhibit antitumor activity by inducing cell cycle arrest and apoptosis in cancer cells. 2-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, it has been investigated for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
67024-10-6 |
|---|---|
Produktname |
2-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide |
Molekularformel |
C10H9ClN2OS |
Molekulargewicht |
240.71 g/mol |
IUPAC-Name |
2-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C10H9ClN2OS/c11-8-4-2-1-3-7(8)9(14)13-10-12-5-6-15-10/h1-4H,5-6H2,(H,12,13,14) |
InChI-Schlüssel |
GJEYHEODGYKSEY-UHFFFAOYSA-N |
SMILES |
C1CSC(=N1)NC(=O)C2=CC=CC=C2Cl |
Kanonische SMILES |
C1CSC(=N1)NC(=O)C2=CC=CC=C2Cl |
Löslichkeit |
36.1 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-4H-1,2,4-triazol-4-amine](/img/structure/B239699.png)
![N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-3-methoxy-1-propanamine](/img/structure/B239701.png)
![N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-2-propanamine](/img/structure/B239702.png)
![N-{3-[(4-fluorobenzyl)oxy]benzyl}-N-[3-(methylamino)propyl]amine](/img/structure/B239704.png)
![N-{2-[(4-fluorobenzyl)oxy]benzyl}-N-[3-(methylamino)propyl]amine](/img/structure/B239705.png)
![N-{5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}-N-cyclopropylamine](/img/structure/B239710.png)
![N-{5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B239712.png)
![N-{5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}-N-[2-(dimethylamino)ethyl]amine](/img/structure/B239714.png)
![N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-N-[3-(dimethylamino)propyl]amine](/img/structure/B239716.png)
![N-[3-(dimethylamino)propyl]-N-{2-[(4-fluorobenzyl)oxy]benzyl}amine](/img/structure/B239717.png)
![N-{3-[(2-chloro-4-methylbenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B239718.png)
![N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiophene-2-carboxamide](/img/structure/B239722.png)
![N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine](/img/structure/B239724.png)
![N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}ethanamine](/img/structure/B239725.png)